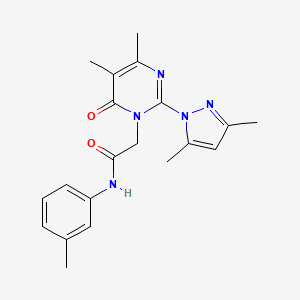![molecular formula C23H25N5O3 B11244679 3-{4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B11244679.png)
3-{4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate amines with formamide or other suitable reagents under high-temperature conditions.
Coupling Reactions: The final step involves coupling the chromen-2-one core with the pyrimidine ring and piperazine moiety. This can be achieved using coupling reagents such as carbodiimides or phosphonium salts under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine moieties.
Reduction: Reduction reactions can be performed on the chromen-2-one core to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Dihydro derivatives of the chromen-2-one core.
Substitution: Substituted derivatives with new functional groups attached to the pyrimidine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. It has shown activity against certain types of cancer cells and is being explored as a potential anticancer agent.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 3-{4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. This can lead to the inhibition of cancer cell growth by inducing apoptosis or other forms of cell death .
Comparison with Similar Compounds
Similar Compounds
3-{4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one: This compound is unique due to its specific combination of functional groups and structural features.
Other Chromen-2-one Derivatives: Compounds with similar core structures but different substituents.
Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different attached groups.
Uniqueness
The uniqueness of This compound lies in its combination of a chromen-2-one core with a pyrimidine ring and piperazine moiety. This specific arrangement of functional groups provides it with unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H25N5O3 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazine-1-carbonyl]chromen-2-one |
InChI |
InChI=1S/C23H25N5O3/c1-16-14-20(26-8-4-5-9-26)25-23(24-16)28-12-10-27(11-13-28)21(29)18-15-17-6-2-3-7-19(17)31-22(18)30/h2-3,6-7,14-15H,4-5,8-13H2,1H3 |
InChI Key |
BVSYXNMVERWFOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O)N5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11244600.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide](/img/structure/B11244602.png)
![3-[4-(3-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11244612.png)
![2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B11244613.png)

![7-(2,3,4-Trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11244619.png)
![2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B11244622.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide](/img/structure/B11244627.png)
![1-phenyl-5-[1-(pyrrolidin-1-yl)cyclohexyl]-1H-tetrazole](/img/structure/B11244634.png)
![4-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B11244643.png)
![ethyl 4-({[4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11244649.png)
![N-(3-chloro-2-methylphenyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B11244655.png)
![N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,4-difluorobenzamide](/img/structure/B11244663.png)
![1-[3-Ethyl-6-(4-methoxyphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11244664.png)
